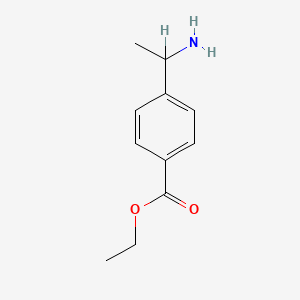

Ethyl 4-(1-aminoethyl)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

802566-87-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 4-[(1R)-1-aminoethyl]benzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1 |

InChI Key |

FQWWOESDLILZDD-MRVPVSSYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[C@@H](C)N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Routes for Ethyl 4 1 Aminoethyl Benzoate

Stereoselective Synthesis Approaches for Chiral Ethyl 4-(1-aminoethyl)benzoate

Achieving high enantiomeric purity is often paramount for the biological activity of chiral molecules. Consequently, stereoselective synthetic strategies are of primary importance. These methods can be broadly categorized into approaches that directly generate a single enantiomer and those that separate a racemic mixture.

Chiral Auxiliaries and Asymmetric Catalysis in Amination

The direct asymmetric synthesis of chiral primary amines from prochiral ketones, such as ethyl 4-acetylbenzoate, can be achieved through asymmetric reductive amination. researchgate.netorganic-chemistry.org This transformation is a powerful tool, often employing chiral catalysts or stoichiometric chiral auxiliaries to induce stereoselectivity. researchgate.netorganic-chemistry.org

One common strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral amine, such as (R)- or (S)-1-phenylethylamine, could be condensed with the precursor ethyl 4-acetylbenzoate to form a chiral imine. The steric hindrance imposed by the chiral auxiliary would then direct the diastereoselective reduction of the C=N double bond. Subsequent cleavage of the auxiliary group would yield the desired enantiomerically enriched primary amine. Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries in asymmetric alkylations and other transformations. wikipedia.orgnih.govresearchgate.net

Alternatively, asymmetric catalysis offers a more atom-economical approach. Transition-metal-catalyzed asymmetric reductive amination of ketones is a highly developed field. rawdatalibrary.net Chiral ligands, often phosphorus- or nitrogen-based, coordinate to a metal center (e.g., Iridium, Ruthenium, or Rhodium) to create a chiral catalytic environment. This chiral complex then mediates the enantioselective reduction of an imine, formed in situ from the ketone and an ammonia (B1221849) source. For instance, a chiral iridium complex could be employed to catalyze the reaction between ethyl 4-acetylbenzoate, an ammonia source like ammonium (B1175870) formate (B1220265), and a reducing agent (e.g., H₂ or a hydride donor) to directly furnish the chiral amine with high enantiomeric excess. researchgate.net

Table 1: Comparison of Chiral Auxiliary and Asymmetric Catalysis Methods

| Feature | Chiral Auxiliary Method | Asymmetric Catalysis Method |

| Stoichiometry | Requires stoichiometric amounts of the auxiliary. | Requires only a catalytic amount of the chiral ligand/complex. |

| Atom Economy | Lower, as the auxiliary is introduced and then removed. | Higher, as the chiral source is recycled in the catalytic cycle. |

| Reaction Steps | Typically involves more steps (auxiliary attachment, diastereoselective reaction, auxiliary cleavage). | Often a one-pot procedure. |

| Generality | Can be very robust and high-yielding for specific substrate classes. | The catalyst's effectiveness can be highly substrate-dependent. |

| Chiral Source | The auxiliary must be enantiomerically pure. | The ligand must be enantiomerically pure. |

Enzymatic Resolution Techniques Utilizing Lipase (B570770)

Enzymatic kinetic resolution is a powerful and widely used technique for the separation of racemates. Lipases, a class of hydrolases, are particularly effective for this purpose due to their broad substrate tolerance, high enantioselectivity, and operational stability in organic solvents. mdpi.comnih.gov The kinetic resolution of racemic this compound can be achieved through the enantioselective acylation of the amine.

In this process, the racemic amine is treated with an acyl donor, such as an ester (e.g., isopropyl acetate (B1210297) or an alkyl methoxyacetate), in the presence of a lipase. researchgate.netnih.gov One enantiomer of the amine will react preferentially with the acyl donor to form an amide, while the other enantiomer remains largely unreacted. The most commonly used and highly effective lipase for the resolution of chiral amines is the immobilized form of Lipase B from Candida antarctica (CAL-B), often known by the trade name Novozym 435. mdpi.comresearchgate.netmtak.hu

The reaction proceeds until approximately 50% conversion is reached, at which point the mixture contains one enantiomer of the acylated amine and the other enantiomer of the unreacted amine. These two compounds, having different functional groups (amide vs. amine), can then be readily separated by standard chemical techniques such as extraction or chromatography. Subsequent hydrolysis of the amide yields the other enantiomer of the amine in high optical purity. Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. organic-chemistry.org

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of 1-Phenylethylamine Analogs

| Amine Substrate | Lipase | Acyl Donor | Enantiomeric Excess (ee) of Product | Reference |

| (±)-1-phenylethylamine | Candida antarctica Lipase B (CAL-B) | Isopropyl methoxyacetate | >99% | researchgate.netnih.gov |

| (±)-1-phenylethylamine | Candida antarctica Lipase B (CAL-B) | Isopropyl acetate | High | organic-chemistry.org |

| Various primary amines | Candida antarctica Lipase B (CAL-B) | Isopropyl 2-propoxyacetate | High | nih.gov |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis strategies involve the creation of a new chiral center under the influence of a pre-existing one. This can be achieved by reacting a prochiral substrate with a chiral reagent or by modifying a substrate that already contains a chiral center.

In the context of this compound synthesis, a diastereoselective approach could involve the reaction of a chiral enolate with an electrophilic amine source or, more commonly, the diastereoselective addition of a nucleophile to a chiral imine derivative. For example, the precursor ketone, ethyl 4-acetylbenzoate, could be condensed with a chiral amine to form a chiral imine or enamine. The subsequent addition of a hydride reducing agent would proceed with facial selectivity, dictated by the steric and electronic properties of the chiral directing group, leading to a diastereomerically enriched secondary amine. Cleavage of the chiral directing group would then yield the desired enantiomerically enriched primary amine.

Another strategy involves the use of chiral N-sulfinyl imines. Condensation of ethyl 4-acetylbenzoate with a chiral sulfinamide (e.g., tert-butanesulfinamide) generates a chiral N-sulfinyl imine. The sulfinyl group effectively shields one face of the C=N bond, directing the nucleophilic addition of a reducing agent (e.g., a borohydride) to the opposite face with high diastereoselectivity. The resulting sulfinamide can then be cleaved under mild acidic conditions to afford the chiral primary amine in high enantiomeric purity.

Classical and Modern Chemical Synthesis Pathways

While stereoselective methods are often preferred for producing enantiomerically pure compounds, classical and modern chemical syntheses are crucial for preparing the racemic compound, which can then be subjected to resolution, or for applications where a racemic mixture is acceptable.

Acylation and Subsequent Esterification Reactions

A common and straightforward route to racemic this compound begins with 4-acetylbenzoic acid. This pathway can be conceptually divided into two key transformations: esterification of the carboxylic acid and conversion of the ketone to a primary amine.

The first step is a Fischer esterification of 4-acetylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, to produce the intermediate, ethyl 4-acetylbenzoate. chemicalbook.com This is a well-established and high-yielding reaction.

The subsequent conversion of the acetyl group of ethyl 4-acetylbenzoate into the 1-aminoethyl group is typically achieved via reductive amination. organic-chemistry.org This can be performed in several ways. One classical method is the Leuckart-Wallach reaction, which involves heating the ketone with ammonium formate or formamide. alfa-chemistry.commdpi.comwikipedia.org The reaction proceeds through the formation of an imine, which is then reduced in situ by formic acid. A final hydrolysis step is required to release the free primary amine from its N-formyl derivative. Modern variations of reductive amination often provide higher yields and milder reaction conditions. For example, the ketone can be treated with ammonia or an ammonium salt (like ammonium acetate) to form the imine, which is then reduced with a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation. organic-chemistry.org

Reduction of Nitro-Substituted Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. While the reduction of ethyl 4-nitrobenzoate (B1230335) is a common route to ethyl 4-aminobenzoate (B8803810) (benzocaine), a different nitro-substituted precursor would be required for the synthesis of this compound. orgsyn.orgscirp.orgorgsyn.orgresearchgate.netprepchem.com

This synthetic pathway would necessitate the initial preparation of ethyl 4-(1-nitroethyl)benzoate. This precursor could potentially be synthesized through various methods, such as the nitration of ethyl 4-ethylbenzoate, though controlling the position of nitration to the benzylic carbon rather than the aromatic ring can be challenging. A more plausible route might involve the reaction of ethyl 4-(1-bromoethyl)benzoate with a nitrite (B80452) salt.

Once the precursor, ethyl 4-(1-nitroethyl)benzoate, is obtained, the nitro group can be reduced to the primary amine to yield the final product. A variety of reducing agents are effective for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a very common and efficient method. orgsyn.org Chemical reducing agents can also be employed, including metals in acidic media (e.g., tin, iron, or zinc with HCl) or other reagents like lithium aluminum hydride (LiAlH₄). The choice of reducing agent would depend on the presence of other functional groups in the molecule, such as the ester, which must remain intact during the reduction.

Derivatization from Related Aminobenzoate Structures

The creation of this compound can be approached through the chemical modification of readily available aminobenzoate precursors. A primary strategy involves the reductive amination of a ketone precursor, such as ethyl 4-acetylbenzoate. This powerful and reliable method for forming C–N bonds avoids the overalkylation issues often seen with direct amine alkylation. harvard.edu

The process begins with the condensation of ethyl 4-acetylbenzoate with an ammonia source, such as ammonium chloride, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride and sodium triacetoxyborohydride being particularly effective due to their selectivity. harvard.edu Acetic acid is often used as a catalyst to facilitate the reaction. harvard.edu

Another significant derivatization route starts from ethyl 4-aminobenzoate, also known as benzocaine. This method involves the formation of a Schiff base, which is a nitrogen analog of a ketone or aldehyde. For instance, ethyl 4-aminobenzoate can react with a ketone like acenaphthenequinone (B41937) in the presence of an acid catalyst to produce a Schiff base derivative. scirp.orgscientificlabs.co.uk While this specific example does not yield the target molecule, it illustrates the principle of modifying the amino group of an existing aminobenzoate structure.

Further derivatization techniques can be applied to other related benzoates. For example, ethyl 4-hydroxybenzoate (B8730719) can undergo Williamson etherification to attach complex side chains, demonstrating the versatility of the benzoate (B1203000) scaffold for creating diverse molecular architectures. mdpi.com

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. The choice of catalyst, solvent, temperature, and reactant ratios all play a crucial role in the efficiency of the synthesis.

In catalytic hydrogenation, a common method for converting nitro groups to amines, the choice of catalyst and reaction conditions is paramount. For the reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate, a precursor for further derivatization, platinum oxide is a highly efficient catalyst. orgsyn.org This reaction can achieve yields of 91-100% in a short time frame. orgsyn.org Alternative methods for this reduction include using indium/ammonium chloride, which offers a selective and ecologically friendlier option, providing yields around 90%. orgsyn.org For industrial-scale production, catalytic hydrogenation using a Pd/C catalyst at controlled temperatures and pressures (e.g., 60-70°C and 1-2 MPa) can result in yields exceeding 95% with high purity. google.com

When performing reductive amination of a ketone precursor, the pH of the reaction medium must be carefully controlled, typically between 6 and 7, to ensure selective reduction of the imine intermediate without concurrent reduction of the starting ketone. harvard.edu The choice of ammonium salt can also impact the yield, with ammonium chloride often providing superior results.

Solvent selection is another critical factor. In the synthesis of ethyl 4-acetylbenzoate, a key precursor, refluxing in ethanol with a catalytic amount of sulfuric acid can produce the desired ester in high yields (92%). chemicalbook.com During derivatization reactions, the use of co-solvents may be necessary. For instance, introducing a hydrocarbon solvent like toluene (B28343) can create a reflux that prevents volatile reactants from being lost from the reaction mixture, thereby improving efficiency. google.com

The table below summarizes the impact of different catalysts and conditions on the yield of related aminobenzoate syntheses, illustrating the principles of reaction optimization.

| Precursor | Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Ethyl p-nitrobenzoate | Catalytic Hydrogenation | Platinum Oxide | Ethanol | Not specified | 91-100 |

| 4-Nitrobenzoic Acid | Catalytic Hydrogenation | Pd/C | Water | 60-70 | >95 |

| Ethyl p-nitrobenzoate | Metal-mediated Reduction | Indium | Ethanol/Water | Reflux | 90 |

| 4-Acetylbenzoic Acid | Esterification | H₂SO₄ | Ethanol | 80 | 92 |

| Acenaphthenequinone & Ethyl-4-aminobenzoate | Schiff Base Formation | Formic Acid | Methanol | Reflux | 73 |

The optimization of these parameters—catalyst, solvent, temperature, and pH—is essential for developing a robust and efficient synthesis of this compound, ensuring high yields and purity of the final product.

Chemical Reactivity, Transformation, and Mechanistic Investigations of Ethyl 4 1 Aminoethyl Benzoate

Nucleophilic Substitution Reactions and their Mechanistic Pathways

The structure of Ethyl 4-(1-aminoethyl)benzoate allows for nucleophilic substitution reactions at several positions, primarily at the carbonyl carbon of the ester and the nitrogen atom of the amine.

Nucleophilic Acyl Substitution Mechanisms

The ethyl ester group is a classic site for nucleophilic acyl substitution, which proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.com In this two-step process, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a leaving group, in this case, the ethoxide ion (⁻OCH₂CH₃), and the reformation of the carbonyl double bond. libretexts.org

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid (4-(1-aminoethyl)benzoic acid) and ethanol (B145695).

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

Base-promoted hydrolysis (Saponification): Under basic conditions, a strong nucleophile such as the hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon. libretexts.org The reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Studies on related aminobenzoate esters have shown that the amino group can influence the rate of hydrolysis. For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters is significantly faster than their 4-substituted counterparts in the pH-independent region, suggesting intramolecular general base catalysis by the neighboring amino group. acs.orgnih.govacs.org While the aminoethyl group in this compound is not directly attached to the ring, its basic nature could still play a role in the reaction medium's pH, thereby influencing the hydrolysis rate.

Aminolysis/Amidation: The reaction of the ester with ammonia (B1221849) or a primary or secondary amine can produce an amide. This reaction, known as aminolysis, also follows the nucleophilic acyl substitution pathway. libretexts.orgyoutube.com However, these reactions are generally slower than those with more reactive acylating agents like acyl chlorides and may require heating. acs.org

| Reaction | Reagents | Product | Mechanism |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 4-(1-aminoethyl)benzoic acid + Ethanol | Nucleophilic Acyl Substitution |

| Base-Promoted Hydrolysis | H₂O, NaOH | Sodium 4-(1-aminoethyl)benzoate + Ethanol | Nucleophilic Acyl Substitution |

| Aminolysis | R-NH₂ | N-alkyl-4-(1-aminoethyl)benzamide + Ethanol | Nucleophilic Acyl Substitution |

Substitutions on the Aromatic Ring and the Aminoethyl Moiety

Aromatic Ring: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the ethyl ester group and the 1-aminoethyl group. chemistrytalk.orgpressbooks.pub

The ethyl ester group (-COOEt) is an electron-withdrawing group and acts as a meta-director . ucalgary.ca

The 1-aminoethyl group (-CH(CH₃)NH₂) is an alkylamine group, which is an electron-donating group and therefore an ortho, para-director . libretexts.orgleah4sci.com

When both an activating and a deactivating group are present on the ring, the activating group's directing effect typically dominates. masterorganicchemistry.com Therefore, incoming electrophiles would be primarily directed to the positions ortho to the 1-aminoethyl group (positions 3 and 5). However, steric hindrance from the aminoethyl group might favor substitution at the less hindered ortho position.

Table of Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(1-aminoethyl)benzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-(1-aminoethyl)benzoate |

Aminoethyl Moiety: The primary amine of the aminoethyl group is a nucleophile and can undergo several substitution reactions.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. youtube.com

N-Acylation: Primary amines react readily with acyl chlorides or acid anhydrides to form amides. This is a common method for protecting the amino group. byjus.com

Schiff Base Formation: The primary amine can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. slideshare.net

Oxidation-Reduction Chemistry of Functional Groups

The functional groups within this compound present multiple sites for oxidation and reduction reactions.

Oxidation Pathways of Amino and Ester Moieties

Amino Moiety: The primary amine and the benzylic carbon are the most likely sites of oxidation.

Oxidation of the Amino Group: Primary amines can be oxidized by various reagents. For instance, oxidation of benzylic amines can lead to imines or nitrones. researchgate.netacs.org Stronger oxidizing agents can potentially oxidize the primary amine to a nitro group, though this often requires specific conditions.

Oxidation of the Benzylic Position: The carbon atom attached to both the benzene ring and the amino group is a benzylic carbon. Benzylic carbons that have at least one hydrogen atom are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which would convert the aminoethyl side-chain to a ketone. libretexts.org This would result in the formation of Ethyl 4-acetylbenzoate.

Ester Moiety: The ester functional group is generally resistant to oxidation under standard conditions.

Summary of Potential Oxidation Reactions

| Functional Group | Reagent | Potential Product(s) |

|---|---|---|

| Amino Group | H₂O₂ | Imines, Nitrones |

Reduction Reactions Affecting the Ester and Other Groups

Ester Group: The ethyl ester can be reduced to a primary alcohol.

Reduction with Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can reduce esters to primary alcohols. masterorganicchemistry.comuomustansiriyah.edu.iq In this case, the product would be (4-(1-aminoethyl)phenyl)methanol. libretexts.org The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde. uomustansiriyah.edu.iq

Resistance to Weaker Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

Other Groups: The aromatic ring is generally resistant to reduction under mild conditions but can be hydrogenated to a cyclohexane (B81311) ring under high pressure and temperature with a metal catalyst. The primary amine is already in its most reduced state.

Acid-Base Chemistry and Salt Formation Dynamics

The presence of the basic amino group and the potential for the ester to undergo hydrolysis means that this compound exhibits distinct acid-base properties.

The primary amino group, with its lone pair of electrons on the nitrogen atom, is basic and will readily accept a proton from an acid to form an ammonium salt. byjus.com The pKa of a protonated primary amine is typically around 10. libretexts.org The formation of a salt, such as the hydrochloride salt, is a common strategy to increase the water solubility of amino-containing organic compounds. researchgate.netnih.gov This is achieved by treating the compound with an acid like hydrochloric acid (HCl). researchgate.net

While the ester group can be hydrolyzed under acidic or basic conditions as discussed previously, the primary acid-base characteristic of the molecule under physiological or mildly acidic conditions is the basicity of the amino group.

Salt Formation Reaction

| Reactant | Acid | Product (Salt) |

|---|---|---|

| This compound | HCl | Ethyl 4-(1-ammonioethyl)benzoate chloride |

Derivatization Reactions for the Synthesis of Novel Chemical Structures

The primary amino group of Ethyl 4-aminobenzoate (B8803810) serves as a key functional handle for a multitude of chemical transformations. These reactions allow for the extension of the molecular framework and the introduction of new functionalities, leading to compounds with tailored properties.

The reaction between a primary amine and a carbonyl compound (an aldehyde or ketone) to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry. masterorganicchemistry.com Ethyl 4-aminobenzoate readily undergoes this acid-catalyzed condensation reaction. The process is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.org The pH must be carefully controlled, as high acidity renders the amine non-nucleophilic by protonating it, while low acidity is insufficient to promote the necessary protonation and dehydration steps. libretexts.org

A notable example is the synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate. This Schiff base was prepared in good yield (73%) through the acid-catalyzed condensation of Ethyl 4-aminobenzoate with acenaphthenequinone (B41937) in refluxing methanol. scirp.org The reaction demonstrates the utility of this method for creating complex, polycyclic imine structures.

Furthermore, derivatives of Ethyl 4-aminobenzoate can also be used to form Schiff bases. For instance, heterocyclic structures derived from the parent compound can be reacted with various aromatic aldehydes to produce a range of Schiff base derivatives. orientjchem.org These reactions typically involve refluxing the reactants in an acidic medium, such as glacial acetic acid. orientjchem.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| Ethyl 4-aminobenzoate | Acenaphthenequinone | Formic acid / Methanol | (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | 73% | scirp.org |

| 5-(4-aminophenyl)-1,3,4-oxadiazole-2-amine* | Aromatic Aldehydes | Glacial acetic acid / Ethanol | Corresponding Schiff Base | Not specified | orientjchem.org |

| Ethyl 4-aminobenzoate | 2-hydroxy-4-methoxybenzaldehyde (B30951) | Not specified | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino] benzoate (B1203000) | Not specified | sigmaaldrich.cnsigmaaldrich.com |

Azo coupling is a critical reaction for the synthesis of azo dyes, which constitute a large class of colored organic compounds. nih.gov The process involves two main steps: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. nih.gov

Ethyl 4-aminobenzoate can be effectively used as the amine component in this reaction. Its diazotization is typically achieved by treating it with a solution of hydrochloric acid and sodium nitrite (B80452) at low temperatures (0-5°C) to form the unstable diazonium salt. akademisains.gov.my This salt is then immediately reacted with a suitable coupling partner in an electrophilic aromatic substitution reaction to form the stable azo compound, characterized by the -N=N- functional group that acts as a chromophore. nih.gov

A specific application is the synthesis of the novel azo dye, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate (EAB). researchgate.netuobasrah.edu.iq This compound was prepared through the coupling reaction between the diazonium salt of Ethyl 4-aminobenzoate and the electron-rich heterocyclic compound (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol. researchgate.netuobasrah.edu.iq The resulting molecule exhibits significant nonlinear optical (NLO) properties, which are of interest for applications in optical devices. researchgate.netresearchgate.net

| Reaction Step | Reagents | Conditions | Intermediate/Product | Reference |

| Diazotization | Ethyl 4-aminobenzoate, Hydrochloric acid, Sodium Nitrite | Aqueous solution, 0-5°C | 4-(ethoxycarbonyl)benzenediazonium chloride | akademisains.gov.myresearchgate.net |

| Azo Coupling | 4-(ethoxycarbonyl)benzenediazonium chloride, (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol | Alkaline solution, low temperature | Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate | researchgate.netuobasrah.edu.iq |

Ethyl 4-aminobenzoate serves as a versatile precursor for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles. The synthesis is a multi-step process that begins with the transformation of the ester group.

The first step involves the reaction of Ethyl 4-aminobenzoate with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol to convert the ethyl ester into 4-aminobenzohydrazide. orientjchem.org This hydrazide intermediate is a key building block for the subsequent cyclization to form the oxadiazole ring. orientjchem.org

From 4-aminobenzohydrazide, different substituted 1,3,4-oxadiazoles can be synthesized. For example:

5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine is obtained by reacting the hydrazide with cyanogen (B1215507) bromide (CNBr) and sodium bicarbonate. orientjchem.org

5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione is synthesized by refluxing the hydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH), followed by an acidic workup to induce cyclization. orientjchem.org

These resulting aminophenyl-oxadiazole derivatives retain the primary amino group from the original starting material, allowing for further functionalization, such as the formation of Schiff bases as previously discussed. orientjchem.org

The derivatives of Ethyl 4-aminobenzoate, particularly Schiff bases and azo dyes, possess structural features that make them effective ligands for coordinating with metal ions. These molecules typically contain multiple heteroatoms with lone pairs of electrons, such as nitrogen and oxygen, which can act as donor sites to form coordination complexes with transition metals.

Schiff bases derived from Ethyl 4-aminobenzoate can act as chelating ligands. For instance, the Schiff base ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, synthesized from Ethyl 4-aminobenzoate and 2-hydroxy-4-methoxybenzaldehyde, has been used to prepare copper(II) complexes. sigmaaldrich.com The coordination likely involves the imine nitrogen and the oxygen from the hydroxyl group of the aldehyde moiety, forming a stable chelate ring with the metal center.

Similarly, azo compounds synthesized from Ethyl 4-aminobenzoate have the ability to form chelate coordination complexes with various metal ions. uobasrah.edu.iq The azo group (-N=N-), along with other functional groups present in the molecule (such as hydroxyl or carbonyl groups), can participate in binding to a metal ion, making these dyes potential multidentate ligands. uobasrah.edu.iq

| Derivative Type | Potential Donor Atoms | Example Application | Reference |

| Schiff Base | Imine Nitrogen (N), Hydroxyl Oxygen (O) | Formation of Copper(II) complexes | sigmaaldrich.com |

| Azo Dye | Azo Nitrogens (N=N), Carbonyl Oxygen (O), Hydroxyl Oxygen (O) | Ability to form chelate complexes with metal ions | uobasrah.edu.iq |

Based on the conducted research, detailed spectroscopic data for the specific chemical compound "this compound" is not available in the provided search results. The search results consistently provide information for the related but structurally different compound, Ethyl 4-aminobenzoate (also known as Benzocaine).

Therefore, it is not possible to generate the requested article focusing solely on "this compound" without fabricating data, which would compromise the scientific accuracy of the content.

To fulfill the user's request accurately, specific spectroscopic data (FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and ¹⁵N NMR) for This compound would be required. The available information pertains to a molecule with a primary amine (-NH₂) group, whereas the requested compound has an N-ethyl group (-NHCH₂CH₃). This structural difference significantly alters the spectroscopic characteristics.

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 1 Aminoethyl Benzoate

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion. The molecular formula for Ethyl 4-(1-aminoethyl)benzoate is C₁₁H₁₅NO₂, corresponding to a monoisotopic mass of approximately 193.11 g/mol . Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M•+) which can then undergo various fragmentation pathways.

The fragmentation of aromatic esters is well-documented. Common fragmentation processes include alpha-cleavage and rearrangements, which lead to the formation of stable ions that are detected by the mass spectrometer. The most abundant ion in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

For this compound, key predicted fragmentation pathways include:

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the ester group can lead to the loss of an ethoxy radical (mass of 45 amu), resulting in a stable acylium ion.

Benzylic cleavage: The bond between the aromatic ring and the 1-aminoethyl substituent is a benzylic position, a common site for fragmentation. Loss of a methyl radical (•CH₃) from the aminoethyl group is a likely pathway.

McLafferty Rearrangement: While less direct for this structure, rearrangements involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen could lead to the loss of a neutral ethene molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Lost | Structure of Fragment Ion |

|---|---|---|

| 193 | - | [C₁₁H₁₅NO₂]⁺• (Molecular Ion) |

| 178 | •CH₃ | [M - 15]⁺ |

| 148 | •OC₂H₅ | [M - 45]⁺ |

Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. In a typical GC-MS analysis, the compound is vaporized and passed through a chromatographic column, which separates it from other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that serves as a molecular fingerprint. While specific GC-MS data for this compound is not detailed in the available literature, the technique would be suitable for its analysis, providing both its retention time (a measure of its volatility and interaction with the column) and its mass spectrum for structural confirmation.

Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are not sufficiently volatile or are thermally unstable. LC separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. For analyses compatible with mass spectrometry, mobile phase modifiers like formic acid are often used instead of non-volatile acids such as phosphoric acid. This method is highly applicable for the analysis of benzoate (B1203000) derivatives and can be scaled for preparative separation to isolate impurities. Although specific LC-MS studies on this compound are not presently available, this technique would be a primary choice for its analysis, particularly in complex matrices or for pharmacokinetic studies.

X-ray Crystallography and Solid-State Structural Investigations

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted in a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

While crystal structures for related compounds such as Schiff bases derived from benzocaine (ethyl 4-aminobenzoate) have been reported, providing detailed molecular geometry for those specific derivatives, a published single-crystal X-ray structure for this compound is not available in the surveyed literature. Therefore, precise experimental data on its bond lengths, angles, and molecular conformation in the solid state cannot be presented.

The arrangement of molecules in a crystal is governed by intermolecular forces, collectively known as supramolecular interactions. These include strong interactions like hydrogen bonds and weaker forces such as π-π stacking and van der Waals forces. The functional groups present in this compound, namely the primary amine (-NH₂) and the ester carbonyl group (C=O), are capable of acting as hydrogen bond donors and acceptors, respectively. It is expected that these groups would play a significant role in the crystal packing through N-H···O or N-H···N hydrogen bonds.

Furthermore, the presence of the aromatic benzene (B151609) ring allows for the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal lattice. However, without a determined crystal structure, any discussion of the specific supramolecular network remains speculative.

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. This compound possesses several such bonds, including the C-C and C-N bonds of the aminoethyl side chain and the C-O bonds of the ester group. The preferred conformation in the solid state is the one that allows for the most stable crystal packing, minimizing steric hindrance and maximizing favorable intermolecular interactions. Computational methods, such as potential energy surface (PES) scans, can be used to predict the most stable conformers of a molecule.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can affect physical properties like melting point and solubility. The potential for conformational flexibility and various intermolecular interactions in this compound suggests that it could exhibit polymorphism, though no experimental studies on this phenomenon have been reported.

Computational and Theoretical Chemistry Studies on Ethyl 4 1 Aminoethyl Benzoate

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. materialsciencejournal.org For Ethyl 4-aminobenzoate (B8803810), DFT calculations, commonly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a 6-311++G(d,p) basis set, have provided a detailed understanding of its molecular characteristics. nih.govresearchgate.net These theoretical predictions show excellent correlation with experimental data, validating the computational models used. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. materialsciencejournal.org For EAB, DFT calculations are used to find the optimized geometrical parameters, including bond lengths and angles, that correspond to the minimum energy state of the molecule. nih.govresearchgate.net

To confirm that the optimized structure represents a true energy minimum, a Potential Energy Surface (PES) scan is performed. nih.govresearchgate.net This involves systematically changing specific dihedral angles or bond lengths and calculating the energy at each step to map out the energy landscape. uni-muenchen.dejamberoo.org This process ensures the identification of the most stable conformer of the molecule. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of Ethyl 4-aminobenzoate (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-N | 1.38 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-C-N | 120.8° |

The electronic properties of a molecule are crucial for understanding its reactivity and are primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive and can be easily excited. For EAB, the HOMO is primarily localized on the aminobenzoate group, while the LUMO is distributed over the benzene (B151609) ring and the carbonyl group of the ester. Time-dependent DFT (TD-DFT) is often employed to calculate these electronic properties. nih.gov The calculated HOMO-LUMO energy gap for EAB indicates that charge transfer interactions readily occur within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of Ethyl 4-aminobenzoate

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 4.94 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's functional groups. nih.gov DFT calculations are highly effective in predicting the vibrational frequencies and intensities of a molecule. researchgate.net

The fundamental vibrational wavenumbers for EAB have been calculated using the DFT B3LYP method. nih.gov Theoretical vibrational data is often scaled by a specific factor (e.g., 0.963) to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net The assignments of vibrational bands are performed with the aid of normal co-ordinate analysis (NCA) and Potential Energy Distribution (PED). nih.govresearchgate.net This correlative approach allows for a detailed and accurate assignment of the experimental FT-IR and FT-Raman spectra. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of Ethyl 4-aminobenzoate

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| N-H Asymmetric Stretch | 3428 | 3430 | 3494 |

| N-H Symmetric Stretch | 3345 | 3348 | 3396 |

| C=O Stretch | 1682 | 1680 | 1695 |

| C-N Stretch | 1310 | 1312 | 1315 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum. researchgate.net

In the MEP map of EAB, regions of negative potential (typically shown in red) are associated with high electron density and are susceptible to electrophilic attack. These are primarily located around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the amino group. nih.gov Regions of positive potential (shown in blue) indicate electron-deficient areas, which are favorable for nucleophilic attack, and are generally found around the hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines charge delocalization by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 4: Significant NBO Interactions and Stabilization Energies E(2) in Ethyl 4-aminobenzoate

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N10) | π (C5-C7) | 42.12 |

| LP (N10) | π* (C8-C12) | 18.55 |

| π (C5-C7) | π* (C8-C12) | 21.64 |

| π (C8-C12) | π* (C9-O11) | 19.89 |

The Density of States (DOS) analysis offers another perspective on the electronic structure by showing the distribution of molecular orbitals at different energy levels. nih.gov Total DOS (TDOS) and Partial DOS (PDOS) plots are used to understand the contributions of individual atoms or functional groups to the molecular orbitals. nih.govresearchgate.net

The DOS spectrum provides a graphical representation of the HOMO and LUMO and helps in analyzing the composition of the frontier orbitals. researchgate.net This analysis complements the HOMO-LUMO description by detailing which atomic orbitals are the primary contributors to the molecule's reactivity and electronic transitions. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation |

| Ethyl 4-aminobenzoate | EAB |

| Benzocaine | - |

Prediction of Chemical Reactivity and Selectivity via Reactivity Descriptors (e.g., Fukui Functions)

In the realm of computational chemistry, predicting how and where a molecule will react is a primary objective. Reactivity descriptors, derived from Density Functional Theory (DFT), provide a powerful framework for this purpose. Among the most insightful of these are the Fukui functions, which help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. By analyzing the distribution of the Fukui function, chemists can pinpoint the atoms or regions most susceptible to attack. The condensed Fukui functions simplify this by assigning a value to each atomic site in the molecule.

There are three main types of condensed Fukui functions:

fk+ : For nucleophilic attack (reaction with an electron donor), this function identifies the site most likely to accept an electron.

fk- : For electrophilic attack (reaction with an electron acceptor), this function indicates the site most likely to donate an electron.

fk0 : For radical attack, this function averages the nucleophilic and electrophilic potentials.

While specific Fukui function values for isolated Ethyl 4-aminobenzoate are not detailed in the reviewed literature, studies on related compounds and salts of Ethyl 4-aminobenzoate have utilized this analysis to elucidate their reactive behavior. researchgate.net For instance, local reactivity descriptor analysis has been applied to understand the reactive areas of molecules containing the Ethyl 4-aminobenzoate moiety. researchgate.net The general approach involves calculating the electron densities for the neutral molecule (N), its cation (N-1), and its anion (N+1). The differences in these densities, condensed to each atomic site, yield the Fukui values that predict the molecule's reactivity.

| Atomic Site | Predicted Susceptibility to Electrophilic Attack (f-) | Predicted Susceptibility to Nucleophilic Attack (f+) | Rationale |

|---|---|---|---|

| Amino Group (Nitrogen) | High | Low | The lone pair of electrons on the nitrogen atom makes it a prime site for donating electrons to an electrophile. |

| Carbonyl Carbon | Low | High | The electronegative oxygen atom polarizes the C=O bond, making the carbon atom electron-deficient and susceptible to nucleophilic attack. |

| Aromatic Ring (Ortho/Para to -NH2) | Medium-High | Low | The amino group is an activating group, increasing electron density at the ortho and para positions, making them susceptible to electrophilic substitution. |

Advanced Computational Simulations

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational flexibility, its interactions with surrounding molecules (like solvents or other solutes), and the thermodynamic properties of the system.

For a molecule like Ethyl 4-aminobenzoate, an MD simulation could reveal:

Conformational Landscape : How the ethyl ester tail and the amino group move and rotate in relation to the benzene ring.

Solvation Effects : The arrangement of solvent molecules (e.g., water) around the solute and the formation of hydrogen bonds.

Intermolecular Interactions : How multiple Ethyl 4-aminobenzoate molecules interact with each other in a condensed phase, providing insights into crystal packing or aggregation.

Despite the power of this technique, a specific molecular dynamics simulation study focused on the conformational space and intermolecular interactions of Ethyl 4-aminobenzoate was not identified in the reviewed scholarly literature. Such studies would be valuable for understanding its behavior in different environments, from biological systems to materials science applications.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density of a system to understand its chemical bonding and structure. QTAIM can identify and characterize chemical bonds, including covalent bonds and weaker non-covalent interactions like hydrogen bonds.

This analysis is performed on the calculated electron density of the molecule. Key to QTAIM is the concept of the Bond Critical Point (BCP), a point of minimum electron density between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction.

Electron Density (ρ) : The magnitude of ρ at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) is characteristic of shared interactions (covalent bonds), while a positive value (∇²ρ > 0) signifies closed-shell interactions (like hydrogen bonds, ionic bonds, and van der Waals forces).

In a study of a salt of Ethyl 4-aminobenzoate, QTAIM analysis was employed to characterize the hydrogen bonding interactions that stabilize the crystal structure. The analysis confirmed the presence of intermolecular hydrogen bonds of the N–H···O and O–H···O types.

| Interaction Type | Typical Electron Density (ρ) at BCP (a.u.) | Typical Laplacian (∇²ρ) at BCP (a.u.) | Interpretation |

|---|---|---|---|

| Covalent Bond | Large and Positive | Negative | Electron density is concentrated between the nuclei (shared interaction). |

| Hydrogen Bond (Strong) | Moderately High | Positive | Electron density is depleted between the nuclei (closed-shell interaction). |

| van der Waals Interaction | Low | Positive | Very weak, closed-shell interaction with minimal electron density between atoms. |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in three-dimensional space. It is particularly useful for identifying weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial for understanding molecular assembly and crystal packing.

The RDG method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by ρ, different types of interactions can be distinguished:

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as blue-colored isosurfaces, indicating a large, negative value in the plot.

Weak Attractive Interactions (e.g., van der Waals) : Appear as green-colored isosurfaces, indicating a value near zero.

Strong Repulsive Interactions (e.g., Steric Clashes) : Appear as red-colored isosurfaces, indicating a large, positive value.

Studies on systems containing Ethyl 4-aminobenzoate have utilized RDG analysis to complement QTAIM and provide a visual map of the non-covalent interactions that govern the supramolecular structure. This method provides an intuitive and qualitative picture of where attractive and repulsive forces dominate within the molecular system.

Applications in Advanced Chemical Sciences and Materials Development Non Prohibited Areas

Role as Chemical Intermediates and Versatile Building Blocks in Organic Synthesis

Ethyl 4-(1-aminoethyl)benzoate, by virtue of its bifunctional nature—possessing both a primary amine and an ester group—is an inherently valuable building block for organic synthesis. Its structural analogue, Ethyl 4-aminobenzoate (B8803810), is widely used as a precursor in a variety of chemical transformations.

The primary amine group serves as a reactive site for nucleophilic addition and substitution reactions, enabling the construction of more complex molecular architectures. For instance, Ethyl 4-aminobenzoate is a common starting material for the synthesis of Schiff bases through condensation reactions with aldehydes and ketones. scientificlabs.co.ukscirp.orgsigmaaldrich.cn One such reaction involves reacting it with 2-hydroxy-4-methoxybenzaldehyde (B30951) to produce ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino] benzoate (B1203000). scientificlabs.co.uksigmaaldrich.cn Similarly, it can be reacted with acenaphthenequinone (B41937) in an acid-catalyzed condensation to yield novel Schiff bases. scirp.org

Furthermore, the amine functionality allows for amidation reactions. For example, the synthesis of ethyl 4-(3-chlorobenzamido)benzoate is achieved by reacting Ethyl 4-aminobenzoate with 3-chlorobenzoyl chloride. eurjchem.com These reactions highlight the role of the aminobenzoate scaffold as a foundational element for creating molecules with specific functionalities and properties, a role that this compound is also well-positioned to fill.

Development of Novel Chemical Compounds and Libraries

The utility of Ethyl 4-aminobenzoate as a versatile intermediate directly translates into its application in the development of novel chemical compounds and the generation of compound libraries for screening purposes. Its ability to readily undergo reactions like diazotization followed by azo coupling allows for the creation of a diverse range of azo dyes. researchgate.net

A novel azo dye, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl)benzoate (EAB), was synthesized via a coupling reaction involving a diazonium salt derived from Ethyl-4-amino benzoate. researchgate.net Such syntheses are crucial for discovering compounds with unique optical or biological properties.

Moreover, the core structure is used to synthesize scaffolds for potential therapeutic agents. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, another related amino ester, has been used as a starting point to synthesize a wide array of derivatives, including thioureas, thiazinones, and pyrimidinones, which were subsequently evaluated for their potential as apoptosis-inducing agents for breast cancer. nih.gov This demonstrates how a single, versatile building block can give rise to a large library of structurally diverse molecules for further investigation.

Contributions to Materials Science

The structural features of this compound and its derivatives make them attractive candidates for applications in materials science, from polymers to advanced optical and protective materials.

Exploration in Polymeric Materials Development

Derivatives of aminobenzoate esters are integral to the development of specialized polymers. Ethyl 4-aminobenzoate itself can be used to produce an electroactive conducting copolymer through electrochemical synthesis with o-anisidine. sigmaaldrich.cnsigmaaldrich.com This highlights its potential for creating materials with useful electronic properties.

In a different application, a related compound, Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate, functions as a high-performance UV absorbent. nbinno.com When incorporated into polymer systems such as Polyurethane (PU), Polypropylene (PP), and Polyethylene (PE), it enhances their resistance to UV radiation by absorbing harmful rays and dissipating the energy as heat, thereby preventing photodegradation and improving material durability. nbinno.com

Furthermore, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), a tertiary amine analogue, is employed as a co-initiator or synergist in photopolymerization processes, particularly in dental and medical compositions. hampfordresearch.comnih.gov It is often used with photoinitiators like camphorquinone (B77051) to facilitate the curing of polymer networks. hampfordresearch.comresearchgate.net

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO properties. Derivatives of Ethyl 4-aminobenzoate fit this profile perfectly, with the amino group acting as an electron donor and the ethyl carboxylate group serving as an electron acceptor, connected by the phenyl ring's π-system.

Significant research has focused on enhancing these properties. A Schiff base derived from Ethyl 4-aminobenzoate, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), and its derivatives have been studied as promising NLO materials. nih.gov Density functional theory (DFT) calculations showed that these compounds have first and second hyperpolarizabilities significantly greater than the prototypical NLO molecule, para-nitroaniline. nih.gov The NLO activity of EMAB was found to be tunable by substituting its donor group; for instance, replacing the methoxy (B1213986) group with a stronger electron-donating pyrrolyl group resulted in superior NLO properties. nih.gov

Similarly, Ethyl p-amino benzoate (EPAB) has been identified as a novel organic NLO material with a second-harmonic generation (SHG) efficiency approximately six times higher than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. researchgate.net

Table 1: Calculated NLO Properties of EMAB and its Derivatives Data sourced from computational studies using DFT methods. nih.gov

| Compound | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁶ esu) |

| EMAB | 31.7–86.5 | 84.4–273 |

| EMAB with Pyrrolyl Donor | Best NLO properties among studied derivatives | Significantly enhanced over EMAB |

| para-nitroaniline (Reference) | ~0.73 | ~3.0 |

Study of Corrosive Inhibitory Properties

Organic compounds containing heteroatoms (like nitrogen and oxygen), aromatic rings, and π-electrons can act as effective corrosion inhibitors by adsorbing onto a metal surface and forming a protective barrier. mdpi.com This mechanism blocks the active sites for corrosion. mdpi.com

The potential of aminobenzoate derivatives in this area has been investigated through computational studies. The Schiff base ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) was studied for its ability to inhibit the corrosion of mild steel in acidic environments. researchgate.net The study, using Density Functional Theory (DFT), Monte Carlo (MC), and Molecular Dynamics (MD) simulations, concluded that EMAB demonstrates superior anticorrosion performance. researchgate.net Its planar geometry is favorable for adsorption onto the metal surface, and it exhibits a highly negative adsorption energy, which is indicative of a strong and stable protective layer formed through a chemisorption mechanism. researchgate.net

Table 2: Computational Corrosion Inhibition Data for EMAB Data sourced from Monte Carlo simulation studies. researchgate.net

| Inhibitor Molecule | Adsorption Energy (kcal/mol) | Adsorption Mechanism |

| EMAB | -312.78 | Chemisorption |

Analytical Methodologies: Application as Chromatographic Standards for Related Compound Quantification

In analytical chemistry, pure, well-characterized compounds serve as essential reference standards for the quantification of related substances in various samples. High-performance liquid chromatography (HPLC) is a common technique for separating and analyzing components in a mixture.

While direct documentation of this compound as a commercial chromatographic standard is not widespread, its derivatives are analyzed using such methods. For example, an HPLC method has been developed for the analysis of Ethyl 4-((1-oxoallyl)amino)benzoate using a reverse-phase column. sielc.com In such a method, a pure standard of the analyte is required to create a calibration curve, which is then used to determine the concentration of the analyte in unknown samples. Given its stable structure, this compound could be synthesized to a high purity and used as a reference standard for the identification and quantification of itself or its related impurities and metabolites in research, industrial, or pharmacokinetic studies.

Q & A

Q. What synthetic methodologies are recommended for Ethyl 4-(1-aminoethyl)benzoate, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or condensation reactions starting from ethyl 4-aminobenzoate derivatives. For example, reaction with tetramethylthiuram disulfide (DTMT) under controlled pH and temperature conditions can yield intermediates, followed by deamination or hydrazine-mediated functionalization . Key optimization parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

- Solvent systems : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates.

- Purification : Thin-layer chromatography (TLC) and recrystallization ensure ≥98% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural validation requires:

- ¹H/¹³C-NMR : To confirm substituent positions and amine/ester functionality (e.g., δ ~1.3 ppm for ethyl CH₃, δ ~4.3 ppm for CH₂O in ester groups) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O ester) .

- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]⁺ at m/z ~208) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives, and what implications do these structures have for biological activity?

Single-crystal X-ray diffraction (SHELXL/SHELXS) reveals critical structural features:

- Hydrogen bonding : Intermolecular N-H···O interactions stabilize crystal packing, influencing solubility and bioavailability .

- Torsional angles : Substituent orientation (e.g., ethyl vs. aromatic groups) affects ligand-receptor binding in antitumor studies (e.g., IC₅₀ values correlated with planar vs. non-planar conformations) .

- Example: Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate showed 73% tumor growth inhibition in murine models due to optimized steric bulk .

Q. How can researchers reconcile contradictory data on polymerization efficiency when using this compound as a co-initiator?

Discrepancies in resin polymerization studies (e.g., degree of conversion) arise from:

- Amine concentration : Higher amine content (1:2 CQ/amine ratio) improves crosslinking but may reduce mechanical strength .

- Co-initiator interactions : Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate derivatives due to reduced steric hindrance. Data normalization using FTIR peak ratios (e.g., 1637 cm⁻¹/1608 cm⁻¹ for C=C conversion) minimizes instrumentation bias .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Electrophilicity indices : Higher electrophilicity at the carbonyl carbon (e.g., ω = 1.8 eV) correlates with faster aminolysis rates .

- Transition states : Energy barriers for tetrahedral intermediate formation guide solvent selection (e.g., DMF lowers ΔG‡ by 12 kcal/mol vs. THF) .

Q. Which in vitro models are most suitable for evaluating the pharmacokinetic properties of this compound derivatives?

- Caco-2 cell monolayers : Assess intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate high absorption) .

- Microsomal stability assays : CYP450-mediated metabolism rates (e.g., t₁/₂ = 45 min in human liver microsomes) inform dosing regimens .

- Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, necessitating free fraction corrections in IC₅₀ calculations .

Data Analysis and Contradiction Management

Q. How should researchers statistically validate discrepancies in biological activity data across structural analogs?

- Multivariate ANOVA : Identifies significant activity differences (p <0.05) between substituents (e.g., -OCH₃ vs. -CF₃ groups) .

- Dose-response curves : Hill coefficients (nH >1.5 suggest cooperative binding in antimicrobial assays) .

- Error propagation : Combine standard deviations from triplicate trials using √(σ₁² + σ₂² + σ₃²) to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.